

Application Notes and Protocols: N,N-Dibenzyltridecanamide as a Hydrophobic Coating

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Dibenzyltridecanamide**

Cat. No.: **B15444776**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **N,N-Dibenzyltridecanamide** is not currently a widely documented compound for hydrophobic coating applications. The following application notes and protocols are based on the general principles of long-chain amides and established methodologies for hydrophobic surface modification. The data presented is exemplary and should be validated experimentally.

Introduction

Hydrophobic coatings are crucial in a multitude of research and development applications, including drug delivery systems, biomedical devices, and high-throughput screening plates, to prevent non-specific binding, control fluidic behavior, and enhance durability. **N,N-Dibenzyltridecanamide** is a lipophilic molecule characterized by a long C13 alkyl chain (tridecanamide) and two benzyl groups attached to the nitrogen atom. This structure imparts significant nonpolar characteristics, making it a promising candidate for creating robust and highly hydrophobic surfaces. The long alkyl tail is expected to self-assemble into a low-surface-energy layer, while the dibenzyl groups may contribute to film stability and durability through intermolecular interactions. These application notes provide a comprehensive overview of the synthesis, application, and characterization of **N,N-Dibenzyltridecanamide** as a hydrophobic coating.

Synthesis of N,N-Dibenzyltridecanamide

A common method for synthesizing N,N-disubstituted amides is the reaction of a carboxylic acid with a secondary amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride.

Exemplary Synthesis Protocol: Acyl Chloride Method

This protocol describes a two-step process for the synthesis of **N,N-Dibenzyltridecanamide** from tridecanoic acid and dibenzylamine.

Materials:

- Tridecanoic acid
- Thionyl chloride (SOCl_2)
- Dibenzylamine
- Triethylamine (TEA)
- Anhydrous dichloromethane (DCM)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Activation of Tridecanoic Acid:
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tridecanoic acid (1 equivalent) in anhydrous DCM.

- Slowly add thionyl chloride (1.2 equivalents) to the solution at 0°C (ice bath).
- Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
- Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude tridecanoyl chloride.

- Amide Formation:
 - Dissolve the crude tridecanoyl chloride in fresh anhydrous DCM.
 - In a separate flask, dissolve dibenzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
 - Slowly add the tridecanoyl chloride solution to the dibenzylamine solution at 0°C.
 - Allow the reaction to warm to room temperature and stir overnight.
- Work-up and Purification:
 - Quench the reaction by adding water.
 - Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **N,N-Dibenzyltridecanamide**.

Application of **N,N-Dibenzyltridecanamide** Coating

The application method can be tailored to the substrate and desired coating thickness. Common techniques include dip-coating, spin-coating, and spray-coating.

Protocol for Dip-Coating

Materials:

- **N,N-Dibenzyltridecanamide**
- A suitable volatile organic solvent (e.g., toluene, chloroform, or a mixture thereof)
- Substrates (e.g., glass slides, silicon wafers)
- Beakers
- Tweezers
- Oven or hot plate

Procedure:

- Solution Preparation: Prepare a solution of **N,N-Dibenzyltridecanamide** in the chosen solvent at a concentration range of 0.1% to 2% (w/v). The optimal concentration will depend on the desired coating thickness and should be determined empirically.
- Substrate Preparation: Thoroughly clean the substrates to ensure a pristine surface for coating. This can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) followed by drying with a stream of nitrogen. For glass or silicon, a piranha solution wash or oxygen plasma treatment can be used to create a hydrophilic surface, which may improve adhesion.
- Coating Application:
 - Immerse the cleaned substrate into the **N,N-Dibenzyltridecanamide** solution for a controlled duration (e.g., 1-5 minutes).
 - Withdraw the substrate from the solution at a constant, slow speed. The withdrawal speed will influence the coating thickness.
- Drying and Curing:
 - Allow the solvent to evaporate from the coated substrate at room temperature.

- Cure the coating by heating in an oven at a temperature below the decomposition point of the compound (e.g., 60-80°C) for 1-2 hours to remove residual solvent and anneal the film.

Characterization of the Hydrophobic Coating

The performance of the **N,N-Dibenzyltridecanamide** coating can be assessed using various surface analysis techniques.

Data Presentation: Exemplary Performance Characteristics

The following tables summarize hypothetical data for a hydrophobic coating of **N,N-Dibenzyltridecanamide** on a glass substrate.

Table 1: Water Contact Angle Measurements

Coating Concentration (w/v in Toluene)	Static Water Contact Angle (°)	Advancing Contact Angle (°)	Receding Contact Angle (°)	Contact Angle Hysteresis (°)
0.1%	95 ± 2	100 ± 2	90 ± 3	10
0.5%	105 ± 3	110 ± 2	98 ± 2	12
1.0%	112 ± 2	118 ± 3	105 ± 3	13
2.0%	115 ± 3	122 ± 2	108 ± 2	14

Table 2: Surface Roughness and Coating Thickness

Coating Concentration (w/v in Toluene)	Coating Thickness (nm)	Average Roughness (Ra) (nm)	Root Mean Square Roughness (Rq) (nm)
0.1%	5 ± 1	0.8 ± 0.2	1.0 ± 0.3
0.5%	15 ± 2	1.2 ± 0.3	1.5 ± 0.4
1.0%	30 ± 3	1.8 ± 0.4	2.2 ± 0.5
2.0%	55 ± 5	2.5 ± 0.5	3.1 ± 0.6

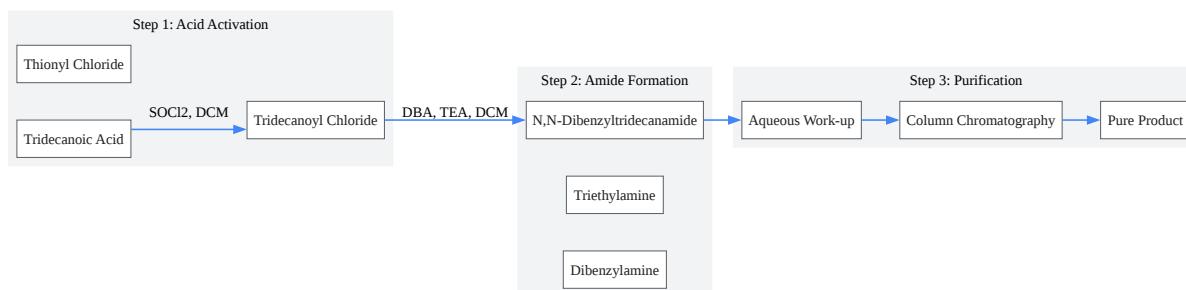
Experimental Protocols for Characterization

Apparatus: Contact angle goniometer with a high-resolution camera and dispensing system.

Procedure:

- Place the coated substrate on the sample stage of the goniometer.
- Dispense a small droplet (e.g., 2-5 μ L) of deionized water onto the surface.
- Record the image of the droplet and use the instrument's software to measure the static contact angle.[1][2][3]
- To measure the advancing and receding angles, slowly add and then withdraw water from the droplet while recording the contact line's movement. The advancing angle is the maximum angle before the contact line moves, and the receding angle is the minimum angle before it retracts.[2]
- Perform measurements at multiple locations on the surface to ensure uniformity.

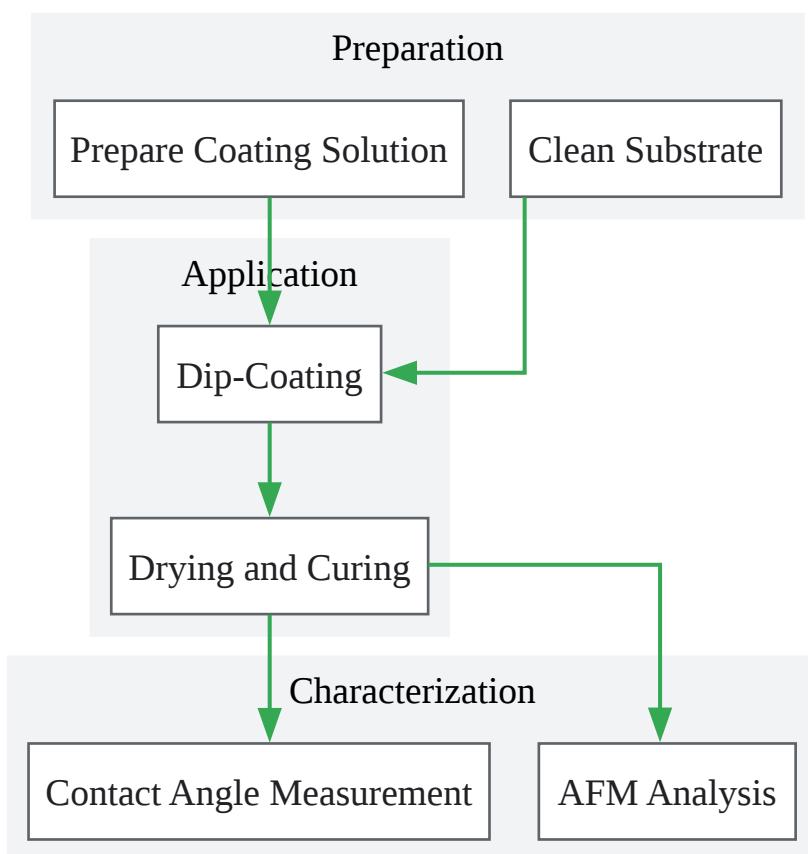
Apparatus: Atomic Force Microscope


Procedure:

- Mount the coated substrate onto an AFM sample puck.
- Select an appropriate AFM probe (e.g., a standard silicon nitride probe).

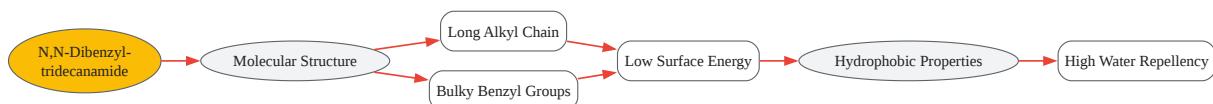
- Engage the probe with the surface in tapping mode to minimize surface damage.
- Scan a representative area of the surface (e.g., 5 $\mu\text{m} \times 5 \mu\text{m}$) to obtain a topographic image.
- Use the AFM software to analyze the topography and calculate surface roughness parameters such as average roughness (Ra) and root mean square roughness (Rq).[4][5][6]

Visualizations


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis of N,N-Dibenzyltridecanamide.


Experimental Workflow for Coating and Characterization

[Click to download full resolution via product page](#)

Caption: Coating application and characterization workflow.

Molecular Basis of Hydrophobicity

[Click to download full resolution via product page](#)

Caption: Relationship between molecular structure and hydrophobicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2.2.1. Contact Angle [bio-protocol.org]
- 2. users.aalto.fi [users.aalto.fi]
- 3. ossila.com [ossila.com]
- 4. AFM for surface roughness quantification [atomfair.com]
- 5. Can AFM Measure Surface Roughness? - ICSPI [icspicorp.com]
- 6. AFM for Surface Roughness – Ebatco Lab Services [ebatco.com]
- To cite this document: BenchChem. [Application Notes and Protocols: N,N-Dibenzyltridecanamide as a Hydrophobic Coating]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15444776#n-n-dibenzyltridecanamide-as-a-hydrophobic-coating>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com